molecular formula C10H9BrFN3 B13620823 3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13620823
M. Wt: 270.10 g/mol
InChI Key: FUUXPHZRJRGHLW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which is attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 4-bromo-3-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Automation: Implementing automated systems for reaction monitoring and control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biological research to study its effects on various biological targets and pathways.

    Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bromo and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to its targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylacetic acid
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile
  • 4-Bromo-3-fluorobenzeneboronic acid

Uniqueness

3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of both bromo and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole ring makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3

InChI Key

FUUXPHZRJRGHLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)Br)F)N

Origin of Product

United States

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